molecular formula C6H8N2O2 B184088 1,3-Dimethyluracil CAS No. 874-14-6

1,3-Dimethyluracil

Cat. No.: B184088
CAS No.: 874-14-6
M. Wt: 140.14 g/mol
InChI Key: JSDBKAHWADVXFU-UHFFFAOYSA-N
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Description

N,N’-dimethyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms in the uracil ring

Scientific Research Applications

Chemistry: : N,N’-dimethyluracil is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecules with potential pharmaceutical applications .

Biology: : In biological research, N,N’-dimethyluracil derivatives are studied for their potential antimicrobial and antioxidant activities. These compounds have shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: : The compound and its derivatives are explored for their potential anticancer, antiviral, and anti-inflammatory properties. They are also investigated for their role in drug discovery and development .

Industry: : N,N’-dimethyluracil is used in the production of various industrial chemicals and materials. Its derivatives are employed in the synthesis of corrosion inhibitors and other functional materials .

Safety and Hazards

1,3-Dimethyluracil should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Future research on 1,3-Dimethyluracil could focus on its potential applications in biophysics, particularly the measurement of time-resolved fluorescence spectra of proteins with subpicosecond time resolution .

Mechanism of Action

Target of Action

1,3-Dimethyluracil is a methyl derivative of uric acid . It’s found occasionally in human urine and is one of the purine components in urinary calculi . Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Mode of Action

The mode of action of this compound is intriguing. It involves efficient intramolecular ionization-induced proton transfer across a this compound dimer . This is a model p-stacked system with no hydrogen bonds . Upon photoionization by tunable vacuum ultraviolet synchrotron radiation, the dimethyluracil dimer undergoes proton transfer and dissociates to produce a protonated monomer .

Biochemical Pathways

Proton transfer is ubiquitous in chemistry and biology, occurring, for example, in proteins, enzyme reactions, and across proton channels and pumps . It has always been described in the context of hydrogen-bonding networks acting as proton conduits . This proton transfer in this compound is unique as it occurs in the absence of hydrogen bonds across p-stacked dimers of ionized nucleobases .

Pharmacokinetics

It’s known that methylated purines, from which this compound originates, are part of the metabolism of methylxanthines . These compounds, including caffeine, theophylline, and theobromine, have well-studied pharmacokinetics .

Result of Action

The result of the proton transfer in this compound is the production of a protonated monomer . This process involves significant rearrangements of the two fragments, facilitating a relatively low potential energy barrier .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the proton transfer process is facilitated by photoionization by tunable vacuum ultraviolet synchrotron radiation . This suggests that light exposure could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of cyanoacetic acid with 1,3-dimethylurea.

    Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, dimedone, and 6-amino-1,3-dimethyluracil.

Industrial Production Methods: Industrial production methods focus on optimizing yield, purity, and reaction time while minimizing the generation of pollutants. Techniques such as vacuum distillation and the use of non-toxic reagents are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    6-amino-1,3-dimethyluracil: This compound is similar in structure but contains an amino group at the 6-position.

    This compound: Lacks the N,N’-dimethyl substitution and is used in different synthetic applications.

Uniqueness: N,N’-dimethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial materials .

Properties

IUPAC Name

1,3-dimethylpyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBKAHWADVXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061244
Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,3-Dimethyluracil
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CAS No.

874-14-6
Record name 1,3-Dimethyluracil
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Record name 1,3-Dimethyluracil
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Record name 1,3-Dimethyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
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Record name 1,3-dimethyluracil
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Record name 1,3-Dimethyluracil
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Melting Point

120 °C
Record name 1,3-Dimethyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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